Raltegravir potassium
Overview
Description
Raltegravir potassium, also known as RAL or Isentress, is an antiretroviral drug produced by Merck & Co. It is used to treat HIV and is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection in patients 4 weeks of age and older .
Synthesis Analysis
The synthesis of Raltegravir involves a two-step solution to the selectivity problem in the methylation of a Pyrimidone Intermediate . The synthesis process is complex and involves multiple steps, including N-alkylation, amidation, and desilylation .Molecular Structure Analysis
The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / c with a = 15.610 59(9), b = 8.148 19(3), c = 16.125 97(6) Å, β = 94.1848(5)° .Chemical Reactions Analysis
Raltegravir potassium belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .Physical And Chemical Properties Analysis
Raltegravir potassium has a molecular weight of 482.51 and a molecular formula of C20H20FKN6O5 . It has poor aqueous solubility and chemical stability in acidic/basic medium .Scientific Research Applications
Role in HIV Treatment Strategies
Raltegravir potassium, as an integrase inhibitor, plays a pivotal role in HIV management, particularly for treatment-experienced patients with viral strains resistant to multiple antiretroviral agents. Studies have highlighted its efficacy in enhancing virological and immunological responses when added to optimized background therapy, underscoring its value in treating multidrug-resistant HIV-1 infections (Croxtall & Keam, 2009). This illustrates the drug's critical function in extending treatment options for patients facing challenges with existing therapies.
Pharmacokinetic and Pharmacodynamic Insights
The pharmacokinetic and pharmacodynamic properties of Raltegravir potassium are crucial for its clinical application, influencing its role in specific patient subsets. The drug's minimal interaction with cytochrome P450 enzymes, as compared to other integrase inhibitors, offers an advantage in reducing drug-drug interactions, making it a preferred choice in various treatment regimens (Podany, Scarsi, & Fletcher, 2016). This aspect is particularly relevant in the context of patients with co-existing conditions requiring concurrent medications.
Addressing Drug Resistance
The emergence of drug resistance remains a significant challenge in HIV treatment, necessitating the development of new therapeutic agents with novel mechanisms of action. Raltegravir potassium's ability to inhibit the HIV-1-encoded integrase enzyme positions it as a promising agent, especially in the backdrop of antiretroviral-resistant HIV-1 strains (Evering & Markowitz, 2008). This highlights the ongoing need for innovative solutions to overcome resistance barriers and enhance treatment efficacy.
Clinical Safety and Efficacy
The safety and efficacy profile of Raltegravir potassium, as demonstrated in clinical trials, affirm its utility in both antiretroviral-naïve and experienced patients. Its good tolerability and low potential for drug-drug interactions, coupled with its effectiveness in various patient groups, reinforce its place in the antiretroviral drug armamentarium (Burger, 2010). This underscores the importance of ongoing research to fully understand and leverage the drug's potential in HIV management.
Safety And Hazards
properties
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKBHBISRAZTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FKN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007339 | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raltegravir potassium | |
CAS RN |
871038-72-1 | |
Record name | Raltegravir potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTEGRAVIR POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.